4-(3-Bromophenyl)-6-methylpyrimidin-2-amine
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Overview
Description
4-(3-Bromophenyl)-6-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a bromophenyl group at the 4th position and a methyl group at the 6th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring through electrophilic aromatic substitution.
Formation of Pyrimidine Ring: Cyclization reactions involving appropriate precursors to form the pyrimidine ring.
Amination: Introduction of the amine group at the 2nd position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted phenyl derivatives .
Scientific Research Applications
4-(3-Bromophenyl)-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Contains a bromophenyl group but differs in the presence of an acetic acid moiety.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with different functional groups.
Uniqueness
4-(3-Bromophenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group and a methyl group on the pyrimidine ring makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
913322-49-3 |
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Molecular Formula |
C11H10BrN3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c1-7-5-10(15-11(13)14-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
CEAPNKQDFOFIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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